1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt is a complex organic compound with the molecular formula C14H18Cl2N2O3S. This compound is characterized by its benzimidazolium core, which is substituted with various functional groups, including dichloro, ethyl, methyl, and sulfobutyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt typically involves multi-step organic reactionsThe final step involves the addition of the sulfobutyl group, which is achieved through sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted benzimidazolium salts .
Scientific Research Applications
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dichloro and sulfobutyl groups enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt
- 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, outer salt
- 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, free base
Uniqueness
The unique combination of functional groups in 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt imparts distinct chemical and physical properties that differentiate it from similar compounds. Its enhanced solubility, stability, and reactivity make it particularly valuable in various applications .
Properties
CAS No. |
63175-96-2 |
---|---|
Molecular Formula |
C14H18Cl2N2O3S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-2-sulfonate |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-4-17-10(3)18(6-5-9(2)22(19,20)21)14-8-12(16)11(15)7-13(14)17/h7-9H,4-6H2,1-3H3 |
InChI Key |
RMGCGNFGAHQWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCC(C)S(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.